What is Triclocarban-d4 and its chemical properties
What is Triclocarban-d4 and its chemical properties
An In-depth Technical Guide to Triclocarban-d4
Triclocarban-d4 is the deuterium-labeled form of Triclocarban (TCC), a broad-spectrum antibacterial agent.[1][2] Due to its isotopic labeling, Triclocarban-d4 serves as an invaluable internal standard for quantitative analysis in various research and analytical applications, particularly in mass spectrometry-based methods.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical applications, and biological interactions.
Chemical Properties
Triclocarban-d4 shares most of its chemical and physical properties with the non-labeled Triclocarban, with the primary difference being its increased molecular weight due to the presence of four deuterium atoms. The deuteration is typically on the 4-chlorophenyl ring.
Table 1: Physicochemical Properties of Triclocarban and Triclocarban-d4
| Property | Triclocarban | Triclocarban-d4 |
| IUPAC Name | N-(4-Chlorophenyl)-N′-(3,4-dichlorophenyl)urea | N-(4-chlorophenyl-d4)-N'-(3,4-dichlorophenyl)urea |
| Synonyms | 3,4,4′-Trichlorocarbanilide, TCC | 3,4,4′-Trichlorocarbanilide-d4 |
| CAS Number | 101-20-2[3] | 1219799-29-7[1][4] |
| Molecular Formula | C₁₃H₉Cl₃N₂O[3] | C₁₃H₅D₄Cl₃N₂O[1][4][5] |
| Molecular Weight | 315.58 g/mol [3] | 319.61 g/mol [1][4] |
| Appearance | White powder or fine white plates[3][6] | Solid[5] |
| Melting Point | 254-256 °C[3] | No data available |
| Density | 1.53 g/cm³[3] | No data available |
| Solubility | Insoluble in water[3][6], Soluble in DMSO (10 mM)[1] | No data available |
Synthesis and Manufacturing
General Synthesis Pathway:
The most likely synthetic route for Triclocarban-d4 (with deuterium on the 4-chlorophenyl ring) involves the reaction of 3,4-dichlorophenyl isocyanate with 4-chloroaniline-d4.
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Reactant 1: 3,4-Dichlorophenyl isocyanate
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Reactant 2: 4-Chloroaniline-d4
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Reaction: Nucleophilic addition of the amine to the isocyanate.
Caption: General synthesis pathway for Triclocarban-d4.
A patent also describes a solvent-free synthesis method for TCC using a ball mill or mixer, which could potentially be adapted for the deuterated analog.[7] This method involves the direct reaction of 3,4-dichloroaniline and 4-chlorophenyl isocyanate under controlled temperature and mixing.[7]
Analytical Methodologies
Triclocarban-d4 is primarily used as an internal standard in analytical methods to ensure accurate quantification of Triclocarban in complex matrices such as environmental and biological samples.[2][8] The most common analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[8][9]
Experimental Protocol: Quantification of Triclocarban in Aqueous Samples using LC-MS/MS
This protocol is a generalized procedure based on established methods for Triclocarban analysis.[8]
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Sample Preparation:
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Spike a known amount of Triclocarban-d4 internal standard into the aqueous sample.
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Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. A C18 sorbent is commonly used.[8][10]
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Elute the analyte and internal standard from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
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-
LC-MS/MS Analysis:
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Chromatographic Separation:
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Mass Spectrometric Detection:
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Ionization Mode: Electrospray Ionization (ESI) in negative mode is effective.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
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MRM Transition for Triclocarban: Monitor the transition of the deprotonated molecule [M-H]⁻ (m/z 313) to a characteristic fragment ion.
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MRM Transition for Triclocarban-d4: Monitor the transition of the deprotonated molecule [M-H]⁻ (m/z 317) to its corresponding fragment ion.
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-
Quantification:
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The concentration of Triclocarban in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard (Triclocarban-d4) against a calibration curve.
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Caption: Workflow for the analysis of Triclocarban using Triclocarban-d4.
Metabolism and Biological Effects
Triclocarban can be absorbed into the human body through dermal contact with personal care products.[11] Once absorbed, it undergoes metabolism before excretion.[11][12]
Metabolism of Triclocarban
The metabolism of Triclocarban primarily involves Phase I (oxidation) and Phase II (conjugation) reactions.[13]
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Phase I Metabolism: Hydroxylation of the phenyl rings to form hydroxylated metabolites (e.g., 2'-OH-TCC, 3'-OH-TCC, 6-OH-TCC).[13][14]
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Phase II Metabolism: The parent compound and its hydroxylated metabolites are conjugated with glucuronic acid or sulfate to form more water-soluble compounds (e.g., N-glucuronides, O-glucuronides, and sulfate conjugates) that can be excreted in urine and feces.[12][13][14]
Recent studies have highlighted the significant role of gut microbiota in the metabolism of Triclocarban.[13] Gut bacteria can deconjugate the glucuronide and sulfate metabolites, converting them back to their more biologically active free forms, which may contribute to its potential gut toxicity.[13]
Biological and Toxicological Profile
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Antibacterial Activity: Triclocarban is effective against Gram-positive bacteria, such as Staphylococcus aureus.[3][6] Its mechanism is believed to involve the inhibition of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is crucial for fatty acid synthesis and bacterial cell membrane integrity.[6]
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Endocrine Disruption: There are concerns about Triclocarban's potential as an endocrine-disrupting chemical.[1][2][6] It has been shown to enhance the activity of androgens, such as testosterone, and may also modulate estrogen receptor activity.[3] This amplification of hormone signaling could have implications for reproductive health.[3]
Caption: Mechanism of Triclocarban's endocrine disrupting activity.
References
- 1. Triclocarban-d4 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triclocarban - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. TRICLOCARBAN - Ataman Kimya [atamanchemicals.com]
- 7. CN104230759A - Preparation method of 3,4,4-trichlorocarbonylaniline - Google Patents [patents.google.com]
- 8. Analysis of triclocarban in aquatic samples by liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 10. Analysis of triclosan and triclocarban in soil and biosolids using molecularly imprinted solid phase extraction coupled with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Different Facets of Triclocarban: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and route comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential Developmental and Reproductive Impacts of Triclocarban: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
